Clionamide

Description

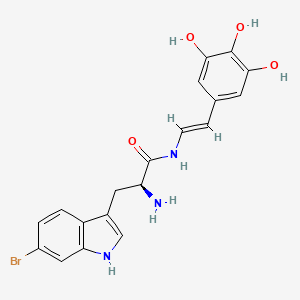

Structure

2D Structure

3D Structure

Properties

CAS No. |

68835-91-6 |

|---|---|

Molecular Formula |

C19H18BrN3O4 |

Molecular Weight |

432.3 g/mol |

IUPAC Name |

(2S)-2-amino-3-(6-bromo-1H-indol-3-yl)-N-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]propanamide |

InChI |

InChI=1S/C19H18BrN3O4/c20-12-1-2-13-11(9-23-15(13)8-12)7-14(21)19(27)22-4-3-10-5-16(24)18(26)17(25)6-10/h1-6,8-9,14,23-26H,7,21H2,(H,22,27)/b4-3+/t14-/m0/s1 |

InChI Key |

YTHSWGAFCFXWGB-XGACYXMMSA-N |

SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)NC=CC3=CC(=C(C(=C3)O)O)O)N |

Isomeric SMILES |

C1=CC2=C(C=C1Br)NC=C2C[C@@H](C(=O)N/C=C/C3=CC(=C(C(=C3)O)O)O)N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)NC=CC3=CC(=C(C(=C3)O)O)O)N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Clionamide has demonstrated mild antibiotic properties, particularly against certain bacterial strains. Studies indicate that while this compound alone exhibits limited antibacterial activity, it is often more effective when combined with other compounds found in Cliona celata extracts. For instance:

- Antibacterial Efficacy : this compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . However, its effectiveness is significantly enhanced when used in conjunction with other metabolites from the sponge.

- Case Study : In a study examining the crude extracts of Cliona celata, researchers found that while this compound was present, the overall antimicrobial effect was attributed to a synergistic action with other compounds .

Anticancer Potential

Research has indicated that this compound possesses anticancer properties, particularly through its selective cytotoxicity against various cancer cell lines:

- Cell Line Studies : this compound exhibited selective cytotoxicity with an IC50 value of approximately 10 µg/mL against A-549 lung carcinoma cells . This suggests potential for development into therapeutic agents targeting specific cancer types.

- Mechanisms of Action : The compound may inhibit tumor growth through mechanisms such as apoptosis induction and interference with cell cycle progression . Further investigations are necessary to elucidate these pathways.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases:

- Experimental Findings : In vitro studies have shown that this compound can significantly reduce nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .

- Concentration-Dependent Effects : The efficacy of this compound was observed to be concentration-dependent, with higher concentrations yielding more pronounced anti-inflammatory effects .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Preparation Methods

Extraction and Preliminary Purification

Fresh or freeze-dried Cliona celata biomass is subjected to maceration in a methanol-water mixture (typically 7:3 v/v) at room temperature. The crude extract is then acidified to pH 3–4 using dilute hydrochloric acid, precipitating proteins and polar impurities. After filtration, the supernatant is concentrated under reduced pressure to yield a yellow-orange residue. This residue is partitioned between ethyl acetate and water, with the organic layer enriched in this compound.

Chromatographic Refinement

The ethyl acetate fraction undergoes silica gel column chromatography using a gradient elution system. Initial elution with hexane-ethyl acetate (9:1) removes non-polar contaminants, followed by increasing polarity with methanol-dichloromethane mixtures. This compound elutes in mid-polarity fractions (hexane-ethyl acetate 1:1), identified by its characteristic yellow coloration and fluorescence under UV light (λ = 365 nm). Final purification is achieved via preparative thin-layer chromatography (TLC) on silica gel GF254 plates, yielding this compound as an amorphous yellow powder.

Structural Elucidation of this compound

The structure of this compound, determined through spectroscopic analysis and chemical derivatization, is (2S)-N-((1E)-5,6,7-trihydroxystyr-1-yl)-2-amino-3-(6-bromoindol-3-yl)propionamide. Key analytical data are summarized below:

Spectroscopic Characterization

- High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 532.0742 (calculated 532.0748 for C₂₀H₂₂BrN₃O₅).

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (300 MHz, CD₃OD): δ 7.55 (d, J = 8.4 Hz, 1H, indole H-4), 7.32 (d, J = 15.9 Hz, 1H, styryl H-β), 6.95 (d, J = 15.9 Hz, 1H, styryl H-α), 6.80–6.70 (m, 2H, aromatic), 4.35 (q, J = 7.1 Hz, 1H, C-2), 3.10–2.90 (m, 2H, C-3).

- ¹³C NMR (75 MHz, CD₃OD): δ 173.8 (C=O), 161.2 (styryl C-α), 139.5 (indole C-3), 128.4–115.2 (aromatic carbons), 55.1 (C-2), 38.7 (C-3).

Chemical Degradation Studies

Acid hydrolysis of this compound (6 M HCl, 110°C, 24 h) yields 5,6,7-trihydroxyphenethylamine and 6-bromotryptophan, confirming the presence of a styryl-linked phenethylamine moiety and a brominated indole. Hydrogenation over Pd/C in methanol selectively reduces the styryl double bond, producing a dihydro derivative used to verify the E-configuration of the original compound.

Synthesis of this compound Derivatives

While total synthesis of this compound remains unreported, synthetic efforts have focused on derivatives to study structure-activity relationships and improve stability.

Tetracetylthis compound

Treatment of this compound with acetic anhydride in pyridine yields tetracetylthis compound, a stabilized derivative used for crystallographic studies:

$$

\text{this compound} + 4 \, (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{Tetracetylthis compound} + 4 \, \text{CH}_3\text{COOH}

$$

Reaction Conditions:

Hydrogenated Derivative (Compound 11)

Catalytic hydrogenation of tetracetylthis compound produces N-(5,6,7-triacetoxypheneth-1-yl)-2-acetamido-3-(indol-3-yl)propionamide, a saturated analog:

$$

\text{Tetracetylthis compound} + \text{H}_2 \xrightarrow{\text{Pd/C, MeOH}} \text{Compound 11}

$$

Key Data:

Challenges in this compound Synthesis

The lack of a total synthesis route for this compound stems from three key challenges:

- Stereoselective Bromination: Introducing the 6-bromo substituent on the indole ring without concomitant oxidation of the styryl group remains problematic.

- Oxidative Sensitivity: The 5,6,7-trihydroxyphenethyl moiety is prone to oxidation during coupling reactions, necessitating protective group strategies that complicate synthesis.

- Atropisomerism: The E-styryl configuration introduces axial chirality, requiring stereocontrolled methodologies currently underdeveloped for such systems.

Q & A

Q. How should researchers handle outliers in this compound’s spectroscopic characterization data?

- Methodological Answer : First, verify instrument calibration and sample preparation consistency. Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. If outliers persist, investigate physicochemical anomalies (e.g., polymorphism or solvate formation) via X-ray diffraction (XRPD) .

Ethical and Reporting Standards

Q. What ethical considerations are critical when publishing this compound’s preclinical toxicity data?

- Methodological Answer : Adhere to OECD guidelines for chemical safety testing. Disclose all adverse events, even if statistically insignificant. Provide raw histopathology images and clinical chemistry data in supplementary materials. Obtain ethical approval for animal studies, specifying oversight committee details .

Q. How can researchers ensure compliance with journal requirements when reporting this compound’s synthetic protocols?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: detail catalyst loading, solvent volumes, and reaction times. For known compounds, cite original synthesis reports; for novel derivatives, include elemental analysis and HRMS data. Deposit spectral data in public repositories (e.g., ChemSpider) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.